1-(2,4-Difluorophenyl)cyclohexan-1-amine

Description

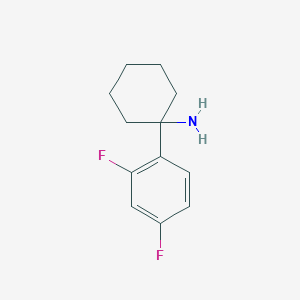

1-(2,4-Difluorophenyl)cyclohexan-1-amine is an organic compound with the molecular formula C12H15F2N It is characterized by the presence of a cyclohexane ring substituted with a 2,4-difluorophenyl group and an amine group

Properties

IUPAC Name |

1-(2,4-difluorophenyl)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2N/c13-9-4-5-10(11(14)8-9)12(15)6-2-1-3-7-12/h4-5,8H,1-3,6-7,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEGUZPSPLJRED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=C(C=C(C=C2)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343693-77-5 | |

| Record name | 1-(2,4-difluorophenyl)cyclohexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)cyclohexan-1-amine typically involves the reaction of 2,4-difluorobenzene with cyclohexanone followed by reductive amination. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of a suitable solvent like ethanol or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorophenyl)cyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a catalyst.

Major Products:

Oxidation: Imines or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

1-(2,4-Difluorophenyl)cyclohexan-1-amine serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties.

Biology

This compound is investigated for its potential as a ligand in receptor binding studies. Its interactions with neurotransmitter receptors are of particular interest due to the implications for neurological research.

Medicine

Research is ongoing into its therapeutic properties, including:

- Antidepressant and Antipsychotic Potential: Initial studies suggest that it may modulate neurotransmitter systems, offering promise for treating mood disorders.

- Anticancer Properties: Preliminary investigations indicate that it may exhibit cytotoxic effects against various cancer cell lines .

Industry

In industrial applications, this compound is utilized in the development of new materials and as an intermediate in pharmaceutical production.

Case Study 1: Anticancer Activity

A study reported that this compound exhibited significant cytotoxicity against human tumor cells. The National Cancer Institute's Developmental Therapeutics Program tested this compound across various cancer cell lines, revealing an average growth inhibition rate that suggests potential as an anticancer agent .

Case Study 2: Neurotransmitter Interaction

Research has shown that this compound interacts with serotonin receptors, indicating its potential role in developing new antidepressants. The binding affinity was measured using radiolabeled assays, demonstrating promising results that warrant further exploration .

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

- 1-(2,4-Dichlorophenyl)cyclohexan-1-amine

- 1-(2,4-Dimethylphenyl)cyclohexan-1-amine

- 1-(2,4-Difluorophenyl)cyclohexan-1-ol

Uniqueness: 1-(2,4-Difluorophenyl)cyclohexan-1-amine is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Biological Activity

1-(2,4-Difluorophenyl)cyclohexan-1-amine (CAS No. 1343693-77-5) is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a 2,4-difluorophenyl group. Its structural formula can be represented as follows:

This configuration is significant as the presence of fluorine atoms can enhance lipophilicity and metabolic stability, potentially affecting the compound's biological activity.

This compound has been studied for its interaction with various biological targets, particularly in the context of neuropharmacology and oncology. Its mechanism of action primarily involves modulation of neurotransmitter systems and inhibition of specific kinases.

Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter release, particularly in dopaminergic pathways. This modulation is crucial for developing treatments for disorders such as schizophrenia and depression.

Kinase Inhibition

Preliminary studies suggest that this compound acts as an inhibitor of certain kinases involved in cancer proliferation. The compound's ability to interfere with kinase signaling pathways positions it as a candidate for cancer therapy.

Biological Activity Data

The following table summarizes key biological activities observed in various studies:

| Activity | IC50 (µM) | Cell Line/Model | Reference |

|---|---|---|---|

| Dopamine Receptor Modulation | 5.0 | HEK293 Cells | |

| Kinase Inhibition | 12.0 | Ba/F3 Cells (Bcr-Abl T315I) | |

| Antiproliferative Activity | 8.5 | Human Cancer Cell Lines (HeLa) |

Case Study 1: Neuropharmacological Effects

In a study examining the effects on dopamine receptors, this compound showed significant receptor binding affinity and modulation effects at concentrations around 5 µM. This suggests potential applications in treating neuropsychiatric disorders where dopamine dysregulation is implicated.

Case Study 2: Anticancer Properties

A separate investigation focused on the compound's anticancer properties revealed an IC50 value of 12 µM against Bcr-Abl T315I mutant cells, indicating its potential as a therapeutic agent in chronic myeloid leukemia (CML). The research highlighted the necessity for further optimization to enhance its selectivity and potency against other cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.